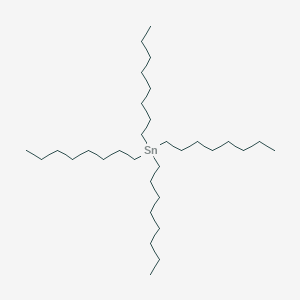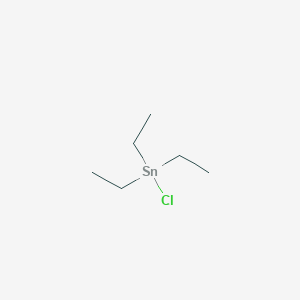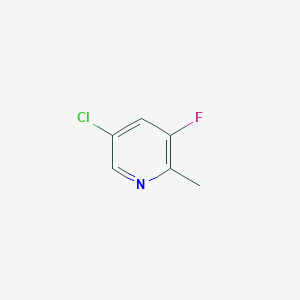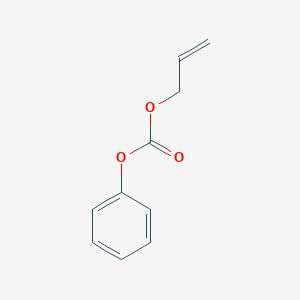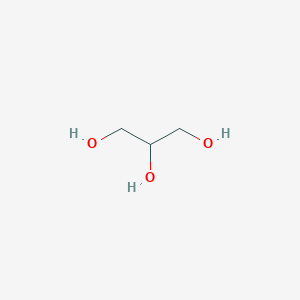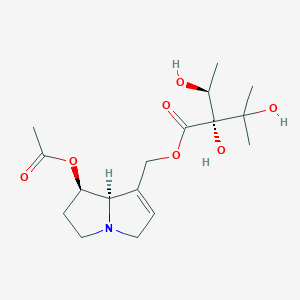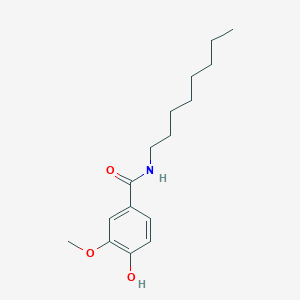![molecular formula C10H11BrO2 B036585 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1233025-36-9](/img/structure/B36585.png)
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meribendan is a phosphodiesterase (PDE)-III inhibitor . Its chemical structure is represented as:
Meribendan Structure:C15H14N6O
It is primarily used for scientific research purposes and drug development applications. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
Industrial Production: Meribendan is not widely produced on an industrial scale. Its use is mainly confined to research and development.
Chemical Reactions Analysis
Types of Reactions: Meribendan can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation reactions.
Reduction: Reduction processes could modify its structure.
Substitution: Substituent groups can be introduced or replaced.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented. Researchers would typically explore suitable conditions based on the desired modifications.
Major Products: The major products resulting from meribendan reactions would depend on the specific reaction type and conditions applied.
Scientific Research Applications
Meribendan’s applications span several scientific fields:
Cardiology: It has been investigated for its potential cardiovascular effects.
Pharmacology: Researchers study its impact on cellular signaling pathways.
Drug Development: Meribendan’s PDE-III inhibitory activity makes it relevant for drug discovery.
Mechanism of Action
Meribendan exerts its effects by inhibiting phosphodiesterase type III (PDE-III). PDE-III inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various cellular processes.
Comparison with Similar Compounds
Meribendan stands out due to its unique benzimidazole ring, which contributes to its selectivity as a PDE-III inhibitor. While other PDE inhibitors exist, meribendan’s distinct structure sets it apart.
Similar Compounds:- Note: Detailed comparisons with other compounds are limited due to the scarcity of information.
CI-930: The parent compound of meribendan, but less selective.
Properties
CAS No. |
1233025-36-9 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
3-(bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3 |
InChI Key |
WTZZXLOVELQPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC(O2)CBr |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(O2)CBr |
Synonyms |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


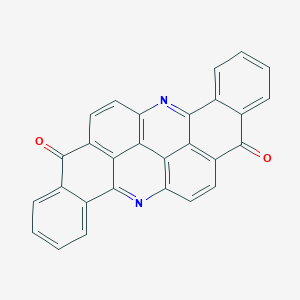
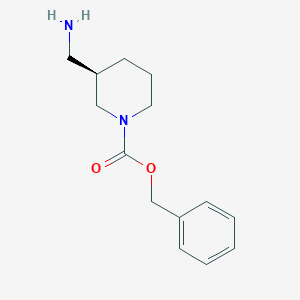
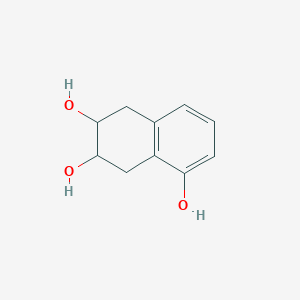
![Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B36564.png)
